molecular formula C19H21ClN2O3 B2912751 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034302-36-6

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2912751
CAS RN: 2034302-36-6
M. Wt: 360.84
InChI Key: MVGJHLAHWOXKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The synthesis of substituted pyridines involves the introduction of various bio-relevant functional groups to pyridine . This includes the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a major global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings: In recent work, novel derivatives of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity:

These compounds exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, their IC90 values were evaluated, with five of the most active compounds showing IC90 values ranging from 3.73 to 4.00 μM. Importantly, these compounds were found to be non-toxic to human cells .

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14(24-15-5-3-2-4-6-15)19(23)22-11-8-16(9-12-22)25-18-7-10-21-13-17(18)20/h2-7,10,13-14,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGJHLAHWOXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

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